![molecular formula C9H10O4S B14666107 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid CAS No. 46331-29-7](/img/structure/B14666107.png)
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-en-1-yloxy group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid typically involves the reaction of 4-hydroxybenzenesulfonic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and chlorosulfonic acid are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted benzene compounds.
Scientific Research Applications
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . The prop-2-en-1-yloxy group provides additional sites for chemical modification, allowing for the fine-tuning of the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid: Similar in structure but contains a benzoyl group instead of a sulfonic acid group.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Contains two benzene rings linked by a sulfonyl group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of a sulfonic acid group.
Uniqueness
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid is unique due to its combination of a sulfonic acid group and a prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
46331-29-7 |
|---|---|
Molecular Formula |
C9H10O4S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-prop-2-enoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H10O4S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H,10,11,12) |
InChI Key |
JOXWZEYQUIILOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


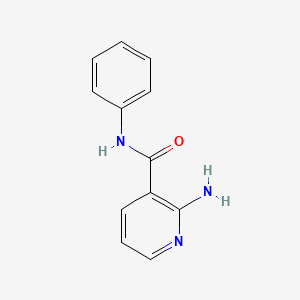
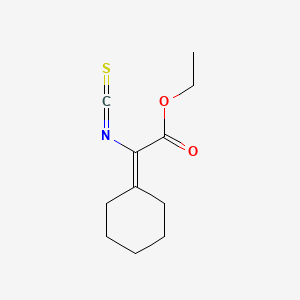
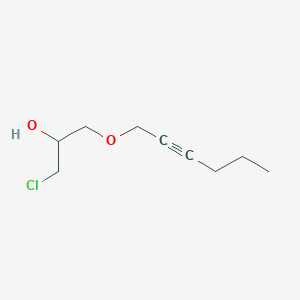


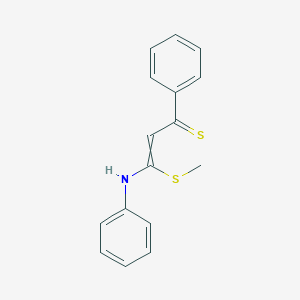

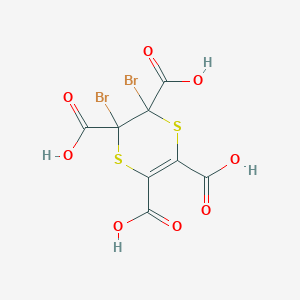
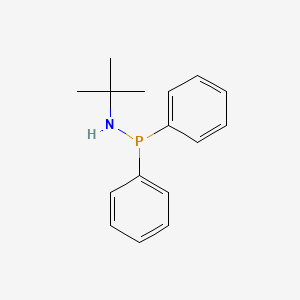

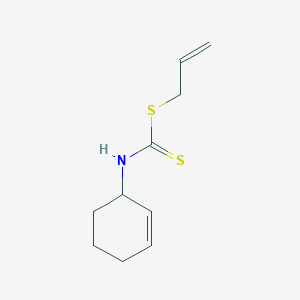
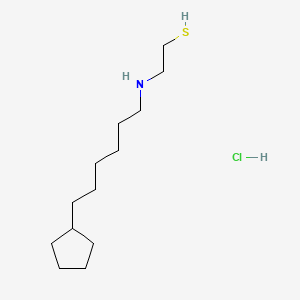

![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
